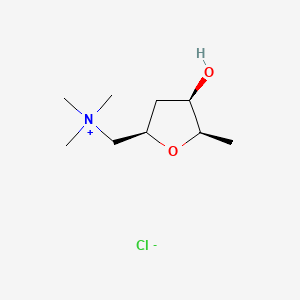

(-)-3-Epimuscarine Chloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H20ClNO2 |

|---|---|

Molecular Weight |

209.71 g/mol |

IUPAC Name |

[(2R,4R,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;chloride |

InChI |

InChI=1S/C9H20NO2.ClH/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9-;/m1./s1 |

InChI Key |

WUFRNEJYZWHXLC-AQLQUXDBSA-M |

Isomeric SMILES |

C[C@@H]1[C@@H](C[C@@H](O1)C[N+](C)(C)C)O.[Cl-] |

Canonical SMILES |

CC1C(CC(O1)C[N+](C)(C)C)O.[Cl-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Epimuscarine Chloride and Analogues

Chemoenzymatic Synthetic Routes to Muscarine (B1676868) and its Stereoisomers

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform key chemical transformations within a multi-step synthetic sequence. nih.gov This approach combines the efficiency of traditional organic synthesis with the unparalleled stereoselectivity of biocatalysis, offering an effective strategy for producing enantiomerically pure compounds. nih.govucc.ie In the context of muscarine alkaloids, enzymes are primarily used to establish key chiral centers with high fidelity. acs.orgrsc.org

A notable chemoenzymatic strategy for accessing stereoisomers of muscarine involves the kinetic resolution of intermediates. ucc.ie For instance, a preparative route to 3-hydroxytetrahydrofurans, the core structure of muscarine, employs a baker's yeast-mediated carbonyl reduction of a 3(2H)-furanone intermediate. This enzymatic reduction step separates enantiomers by selectively reacting with one, allowing for the isolation of enantioenriched 3-hydroxytetrahydrofuran (B147095) derivatives. This methodology has been successfully applied to the synthesis of epimuscarine (B1254315) and analogues of desmethylmuscarine. ucc.ie The use of enzymes, such as penicillin G acylase or various lipases, in the key step of a synthetic route can yield optically pure products with enantiomeric excess values often exceeding 99%. rsc.orgmdpi.com

Stereoselective and Asymmetric Synthesis Strategies for Epimuscarine and Derivatives

The development of stereoselective and asymmetric synthetic methods is crucial for obtaining specific stereoisomers like epimuscarine. ucc.ieresearchgate.net These strategies aim to control the formation of new chiral centers during a chemical reaction, leading preferentially to a single stereoisomer. Numerous approaches have been reported, often starting from chiral precursors or employing stereoselective reactions to build the required tetrahydrofuran (B95107) skeleton. nih.govisc.ac

A common and effective strategy in asymmetric synthesis is the use of a "chiral pool," which involves starting a synthesis with a readily available and inexpensive enantiomerically pure compound. cdnsciencepub.com For the synthesis of muscarine stereoisomers, (S)-(-)-ethyl lactate (B86563) is a frequently used chiral precursor. cdnsciencepub.comwikipedia.orgresearchgate.net Its inherent chirality is carried through the synthetic sequence to dictate the absolute configuration of the final product. nih.govorgsyn.org

An efficient synthesis of (+)-epimuscarine has been achieved in five steps from (S)-(-)-ethyl lactate. cdnsciencepub.comwikipedia.org In this route, the ethyl lactate is first protected and then reduced to form a chiral α-alkoxy aldehyde. This aldehyde is a key intermediate where a new stereocenter is introduced via an allylation reaction, ultimately leading to the formation of the substituted tetrahydrofuran ring of epimuscarine. cdnsciencepub.comresearchgate.net Similarly, by starting with either (R)- or (S)-lactic esters, chemists have successfully synthesized both enantiomeric pairs of related compounds like methylenemuscarones. nih.gov This highlights the versatility of using chiral lactate esters as foundational building blocks. Besides ethyl lactate, other chiral precursors like D-glucose have also been utilized in divergent syntheses to access both (+)-muscarine and (+)-epimuscarine. isc.ac

| Chiral Precursor | Key Transformation(s) | Target Molecule(s) |

| S-(-)-Ethyl Lactate | Protection, DIBAL reduction, Zinc-mediated allylation, Iodocyclization | (+)-Muscarine, (+)-Epimuscarine |

| (R)- and (S)-Lactic Esters | - | Enantiomers of Methylenemuscarones |

| D-Glucose | Stereospecific cyclization, Stereospecific hydrogenation | (+)-Muscarine, (+)-Epimuscarine |

| (R)-PMB glycidyl (B131873) ether | Sharpless asymmetric dihydroxylation, Epoxide ring opening, Intramolecular SN2 cyclization | (+)-epi-Muscarine |

This table summarizes various chiral precursors used in the synthesis of epimuscarine and related compounds.

The stereochemical outcome of the addition of nucleophiles to chiral α-alkoxy aldehydes is a critical step in many synthetic routes to epimuscarine. Often, the stereoselectivity of such reactions is governed by a principle known as "chelation control". cdnsciencepub.comresearchgate.net In this model, a Lewis acidic metal cation in an organometallic reagent coordinates to both the carbonyl oxygen and the oxygen of the adjacent alkoxy group, forming a rigid five-membered ring chelate. This conformation directs the incoming nucleophile to attack from the less sterically hindered face, leading to the syn diastereomer as the major product. cdnsciencepub.comresearchgate.netuwindsor.ca

Interestingly, a reversal of this standard chelation-controlled selectivity was observed in the synthesis of muscarine and epimuscarine. cdnsciencepub.comresearchgate.net

When the chiral aldehyde derived from S-(-)-ethyl lactate was treated with allylmagnesium bromide in ether, the reaction proceeded under traditional chelation control, affording a majority of the syn addition product (a 40:60 anti:syn ratio), which was then converted to (+)-epimuscarine. cdnsciencepub.com

However, when the same aldehyde was subjected to a zinc-mediated allylation with allyl bromide in an aqueous medium, the stereoselectivity was reversed. The reaction preferentially yielded the anti addition product (a 71:29 anti:syn ratio), which was subsequently converted to (+)-muscarine. cdnsciencepub.comresearchgate.net

This discovery demonstrates that the choice of metal and solvent system can be used to selectively favor either the chelation-controlled or non-chelation-controlled pathway, providing a divergent route to either epimuscarine or muscarine from a common intermediate. cdnsciencepub.com The zinc-mediated reaction in water provides a practical method for overcoming the usual preference for chelation, a significant contribution to the field of organic synthesis. cdnsciencepub.comorganic-chemistry.org

| Reaction Conditions | Control Model | Major Product Diastereomer | Final Product |

| Allylmagnesium bromide in Ether | Chelation Control | syn | (+)-Epimuscarine |

| Allyl bromide and Zinc in Water | Non-Chelation Control | anti | (+)-Muscarine |

This table illustrates the reversal of stereoselectivity in the allylation of a chiral α-alkoxy aldehyde based on the reaction conditions.

A formal total synthesis is achieved when a researcher synthesizes a known intermediate that has previously been converted into the final natural product. nih.govacs.org This approach validates a new synthetic route without needing to repeat the final, previously established steps.

A formal total synthesis of (+)-epimuscarine has been accomplished via a stereoselective formal [3+2]-cycloaddition reaction. nih.govacs.orgacs.org This strategy involves the reaction of an α-triethylsilyloxy aldehyde with an allylsilane. researchgate.net The key transformation constructs the core tetrahydrofuran ring system with controlled stereochemistry. nih.govacs.org Subsequent Tamao oxidation of the resulting cycloadduct yields a diol. acs.orgacs.org This diol was a previously synthesized compound that had already been successfully transformed into (+)-epimuscarine, thus completing the formal synthesis. acs.org This route represents an effective method for the stereoselective synthesis of the tetrahydrofuran core of the muscarine alkaloids. nih.gov

Development of Novel Chiral Derivatives of Muscarine and Allo-Muscarine

The synthesis of novel derivatives of natural products is a key strategy for exploring and optimizing their pharmacological properties. By making targeted structural modifications, chemists can probe the interactions between a ligand and its receptor. In the field of muscarinic agonists, several novel chiral derivatives of muscarine and its stereoisomers have been developed to better understand their biological activity. nih.gov

Researchers have synthesized derivatives of natural muscarine and allo-muscarine, such as benzyl (B1604629) ethers and benzoates, in very high enantiomeric excess. nih.gov Another significant development was the preparation of the four homochiral stereoisomers of 4-deoxy-4,4-difluoromuscarine. nih.gov These syntheses were achieved using a sequence that started from both natural (S)- and "unnatural" (R)-ethyl lactate, allowing access to all possible stereoisomers. The introduction of fluorine atoms into the molecule is a common tactic in medicinal chemistry to alter electronic properties and metabolic stability. nih.gov

Structure-activity relationship (SAR) studies are fundamental to drug discovery. They involve synthesizing and testing a series of related compounds to determine which structural features are essential for biological activity and which can be modified to improve potency or selectivity. acs.orgnih.gov For muscarinic agonists, numerous analogues have been created to map the binding sites of the various muscarinic receptor subtypes (M1-M5). nih.govnih.govnih.govresearchgate.net

The synthesized derivatives are evaluated in pharmacological assays to measure their binding affinity and functional activity at different receptor subtypes. nih.govnih.gov For example, the difluoromuscarine stereoisomers were tested to evaluate their potency at M2 and M3 receptors, revealing that the presence of the second fluorine atom significantly influences the receptor-ligand interaction compared to monofluorinated analogues. nih.gov Similarly, benzyl ether and benzoate (B1203000) derivatives of muscarine were tested at M2 and M3 receptors to investigate muscarinic receptor heterogeneity. nih.gov By correlating specific structural changes—such as the addition of fluorine atoms, benzyl groups, or other substituents—with changes in pharmacological activity, researchers can build a detailed model of the receptor's binding pocket, guiding the design of more potent and selective future drug candidates. nih.govnih.gov

Strategies for Achieving High Enantiomeric Excess in Synthesized Ligands

The stereochemical configuration of muscarinic ligands is a critical determinant of their pharmacological activity. The distinct three-dimensional arrangement of atoms dictates the molecule's ability to bind with high affinity and selectivity to specific receptor subtypes. Consequently, the development of synthetic methodologies that yield ligands with high enantiomeric excess (e.e.) is a cornerstone of medicinal chemistry in this field. Chemical synthesis of chiral molecules often produces a racemic mixture, which is a 50:50 combination of two enantiomers. ardena.com These enantiomers can have different pharmacological and toxicological profiles. ardena.com To obtain enantiomerically pure substances, strategies are broadly categorized into asymmetric synthesis, which aims to create a single enantiomer from the outset, and chiral resolution, which separates a pre-existing racemic mixture. ardena.comwikipedia.org

Chiral Pool Synthesis

One of the most direct methods to achieve high enantioselectivity is through "chiral pool" synthesis. This approach utilizes readily available and inexpensive enantiopure starting materials, often natural products like carbohydrates or amino acids, as building blocks. The inherent chirality of the starting material is carried through the synthetic sequence to establish the desired stereochemistry in the final product.

For the synthesis of muscarine analogues, several natural precursors have been successfully employed. A notable example is the use of D-glucose as a chiral precursor to achieve a stereospecific synthesis of (+)-muscarine and (+)-epimuscarine. researchgate.net The key steps in this process involved the stereospecific cyclization of a 3,5-di-O-sulfonyl-d-glucofuranose derivative and a stereospecific hydrogenation, which provided access to key intermediates for both target molecules in a fully stereocontrolled manner. researchgate.net Similarly, commercially available (S)-γ-hydroxymethyl-γ-butyrolactone has served as a starting point for a highly stereoselective synthesis of (+)-muscarine iodide. researchgate.net The anhydrosugar (1R,5S)-1-hydroxy-3,6-dioxa-bicyclo[3.2.1]octan-2-one, which can be produced on a gram-scale from the catalytic pyrolysis of cellulose, has also been used as a chiral building block for new enantiomerically pure muscarine-like compounds. nih.gov

Asymmetric Catalysis and Synthesis

Asymmetric synthesis involves the creation of chiral centers using chiral reagents or catalysts. This strategy avoids the inherent 50% yield limitation of classical resolution.

A formal total synthesis of (−)-allomuscarine and (+)-epimuscarine has been accomplished using a stereoselective formal [3+2]-cycloaddition of aldehydes and allylsilanes to construct the core tetrahydrofuran structure. acs.org Another advanced method involves the enantioselective synthesis of (2R)-configured muscarine alkaloids, such as (−)-epimuscarine, which utilizes an alkoxyl radical cyclization as a key step. researchgate.net The diastereoselectivity of this radical cyclization was found to be dependent on temperature and the nature of substituents. researchgate.net

Chemoenzymatic Methods and Kinetic Resolution

Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Enzymes are particularly effective catalysts for this purpose due to their high stereoselectivity.

Chemoenzymatic approaches have been developed for the synthesis of enantiopure compounds related to muscarine. ucc.ie For instance, a key kinetic resolution step mediated by baker's yeast involves the reduction of a carbonyl group, resulting in an enantioenriched 3-hydroxytetrahydrofuran derivative, a crucial precursor for epimuscarine. ucc.ie Lipases are also commonly used for kinetic resolution. In the synthesis of desoxymuscarine enantiomers, a muscarinic receptor agonist, the key step for preparing the (2R,5R) enantiomer was the transesterification of racemic 5-hexen-2-ol (B1606890) with vinyl butyrate (B1204436) catalyzed by Candida antarctica B lipase (B570770). researchgate.net Conversely, the (2S,5S) enantiomer was obtained through the lipase PS-catalyzed hydrolysis of an iodo butyrate intermediate. researchgate.net These enzymatic methods have proven effective in preparing muscarine analogues with very high enantiomeric excess. researchgate.netnih.gov

Chiral Resolution via Diastereomeric Crystallization

The most established method for separating enantiomers is chiral resolution, which involves converting a racemic mixture into a pair of diastereomers. wikipedia.org This is typically achieved by reacting the racemate with an enantiomerically pure chiral resolving agent, such as a derivative of tartaric acid or an alkaloid like brucine, to form diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. ardena.comwikipedia.org After separation, the chiral resolving agent is removed to yield the individual, pure enantiomers. wikipedia.org This technique was famously pioneered by Louis Pasteur in 1853. wikipedia.org While effective, a significant drawback is that a maximum of only 50% of the starting racemic material can be recovered as the desired enantiomer, though the undesired enantiomer can sometimes be racemized and recycled. wikipedia.org

The following table summarizes various strategies employed to achieve high enantiomeric excess in the synthesis of muscarinic ligands and their precursors.

| Strategy | Key Method/Reagent | Substrate/Starting Material | Achieved Enantiomeric Excess (ee) / Purity | Target/Intermediate Compound |

|---|---|---|---|---|

| Chiral Pool Synthesis | Stereospecific cyclization and hydrogenation | D-glucose | Fully stereospecific | (+)-Epimuscarine |

| Chiral Pool Synthesis | Multi-step synthesis | (S)-γ-hydroxymethyl-γ-butyrolactone | Highly stereoselective | (+)-Muscarine iodide |

| Asymmetric Synthesis | Formal [3+2]-cycloaddition | α-triethylsilyloxy aldehydes and allylsilanes | Stereoselective | Formal synthesis of (+)-Epimuscarine |

| Chemoenzymatic (Kinetic Resolution) | Baker's yeast mediated carbonyl reduction | 3(2H)-furanones | Enantioenriched | 3-hydroxytetrahydrofuran derivatives |

| Chemoenzymatic (Kinetic Resolution) | Candida antarctica B lipase | Racemic 5-hexen-2-ol | >98% | (-)-(2R,5R)-desoxymuscarine |

| Chiral Resolution | Diastereomeric salt formation | Racemic rociverine (B1679502) | High | Resolved rociverine enantiomers |

Pharmacological Characterization at Muscarinic Acetylcholine Receptors: Preclinical Perspectives

Muscarinic Acetylcholine (B1216132) Receptor Subtypes (M1-M5): Distribution and G-Protein Coupling Mechanisms

Five distinct subtypes of muscarinic acetylcholine receptors have been identified, designated M1 through M5. wikipedia.org These subtypes exhibit differential distribution throughout the central and peripheral nervous systems, which underlies their diverse physiological functions. Their signaling capabilities are dictated by the specific type of heterotrimeric G-protein to which they couple. nih.gov Broadly, these receptors are categorized into two major signaling pathways based on their G-protein preference.

The M1, M3, and M5 receptor subtypes preferentially couple to G-proteins of the Gq/11 family. wikipedia.org The M1 receptor is predominantly found in the central nervous system (CNS), particularly the cortex and hippocampus, and at autonomic ganglia. M3 receptors are widely expressed in peripheral tissues, including smooth muscle, and are responsible for glandular secretions. The M5 receptor is found in lower concentrations within the CNS.

Upon agonist binding, these receptors activate the Gq/11 protein, which in turn stimulates the membrane-bound enzyme phospholipase C (PLC). Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The subsequent increase in intracellular calcium, along with the action of DAG in activating protein kinase C (PKC), initiates a cascade of downstream cellular responses characteristic of M1, M3, and M5 receptor activation.

In contrast, the M2 and M4 receptor subtypes couple to inhibitory G-proteins of the Gi/o family. wikipedia.org M2 receptors are highly expressed in the heart, where they mediate vagal bradycardia, and are also found on presynaptic nerve terminals, where they inhibit neurotransmitter release. M4 receptors are primarily located in the CNS, with a significant presence in the striatum.

Activation of M2 and M4 receptors by an agonist leads to the activation of the Gi/o protein. The α-subunit of the activated Gi/o protein directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream proteins. Additionally, the βγ-subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a reduction in cellular excitability.

Receptor Binding Studies of (-)-3-Epimuscarine Chloride and Related Compounds

The affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. Receptor binding studies are essential in vitro tools used to quantify this interaction. For muscarinic ligands like this compound, these assays reveal crucial information about affinity, selectivity, and the structural requirements for receptor recognition.

Radioligand binding assays are the gold standard for quantifying ligand-receptor interactions. nih.gov These assays utilize a radioactive isotope-labeled ligand (radioligand) that binds with high affinity and specificity to the receptor of interest.

Saturation Binding Assays: These experiments involve incubating a constant amount of receptor preparation (e.g., cell membranes) with increasing concentrations of a radioligand until equilibrium is reached. The goal is to determine the total number of specific binding sites (receptor density, Bmax) and the radioligand's equilibrium dissociation constant (Kd), which is a measure of its affinity.

Competition Binding Assays: These assays are used to determine the affinity of an unlabeled compound (the "competitor," such as this compound) for the receptor. Here, a fixed concentration of a specific radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor. The competitor displaces the radioligand from the binding sites in a concentration-dependent manner. The concentration of the competitor that inhibits 50% of the specific radioligand binding is known as the IC50 value, which can then be converted to an inhibition constant (Ki) that reflects the competitor's affinity for the receptor.

Kinetic Studies: These experiments measure the rates at which a radioligand associates with (kon) and dissociates from (koff) the receptor. These kinetic parameters provide deeper insights into the binding interaction and can also be used to calculate the Kd (Kd = koff / kon).

In saturation binding experiments, the amount of radioligand bound to the receptor is plotted against the concentration of free radioligand. The resulting curve is a rectangular hyperbola.

Ligand Affinity (Kd): The equilibrium dissociation constant (Kd) represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of affinity; a lower Kd value signifies a higher binding affinity.

Receptor Density (Bmax): The Bmax is the maximum number of binding sites, determined from the plateau of the saturation curve. It provides a measure of the total concentration of receptors in the tissue or cell preparation and is typically expressed as femtomoles (fmol) of receptor per milligram (mg) of protein or as sites per cell.

These parameters are crucial for comparing the binding properties of different ligands and for understanding receptor regulation in various physiological and pathological states.

Muscarinic receptors are chiral macromolecules that exhibit a high degree of stereoselectivity, meaning they can differentiate between the stereoisomers of a chiral ligand. nih.govdrugbank.com The three-dimensional arrangement of atoms in a molecule is critical for its ability to bind to the receptor's binding pocket with high affinity. Even minor changes in stereochemistry can lead to dramatic differences in binding potency. drugbank.com

For muscarine (B1676868) and its analogues, the specific spatial orientation of the hydroxyl group, the ether oxygen, and the quaternary ammonium (B1175870) group is paramount for effective receptor binding and activation. Research on the eight stereoisomers of muscarine has demonstrated that the naturally occurring (+)-(2S,4R,5S)-muscarine is the most potent and active isomer. nih.gov Its enantiomer, (-)-muscarine, and other diastereomers, such as the epimuscarines, allomuscarines, and epiallomuscarines, exhibit significantly lower affinity and functional activity at muscarinic receptors. nih.gov Specifically, studies on the binding of all eight stereoisomers to M1, M2, and M3 receptor subtypes revealed that natural (+)-muscarine was the only isomer to show high activity. nih.gov Its potency was found to be over two orders of magnitude higher than that of its enantiomer and the other six isomers, including the epimuscarine (B1254315) forms. nih.gov This underscores the stringent stereochemical requirements of the muscarinic receptor binding site.

The following table summarizes the relative binding affinities of muscarine stereoisomers at M1, M2, and M3 muscarinic receptors, based on competition binding studies.

| Compound | Configuration | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M3 Affinity (Ki, nM) |

| (+)-Muscarine | (2S, 4R, 5S) | 7,400 | 200 | 8,800 |

| (-)-Muscarine | (2R, 4S, 5R) | >100,000 | >100,000 | >100,000 |

| (+)-Epimuscarine | (2S, 4S, 5S) | >100,000 | >100,000 | >100,000 |

| (-)-Epimuscarine | (2R, 4R, 5R) | >100,000 | >100,000 | >100,000 |

| (+)-Allomuscarine | (2S, 4S, 5R) | >100,000 | >100,000 | >100,000 |

| (-)-Allomuscarine | (2R, 4R, 5S) | >100,000 | >100,000 | >100,000 |

| (+)-Epiallomuscarine | (2S, 4R, 5R) | >100,000 | >100,000 | >100,000 |

| (-)-Epiallomuscarine | (2R, 4S, 5S) | >100,000 | >100,000 | >100,000 |

Data derived from Melchiorre, C., et al. (1995). Synthesis and pharmacological investigation of stereoisomeric muscarines. Journal of Medicinal Chemistry. nih.gov The study found that only (+)-Muscarine was highly active, with the other isomers, including (+)- and (-)-Epimuscarine, showing affinities more than two orders of magnitude lower. The Ki values for these less active isomers are therefore represented as >100,000 nM to indicate their significantly weaker binding.

This profound stereoselectivity highlights that the binding pocket of muscarinic receptors is exquisitely sensitive to the precise three-dimensional shape of the ligand. For this compound, its stereochemistry deviates from the optimal arrangement found in natural (+)-muscarine, resulting in a drastically reduced affinity for the known muscarinic receptor subtypes.

Functional Agonist Activity and Efficacy Profiling at Muscarinic Receptor Subtypes

The functional activity of a muscarinic agonist is determined by its ability to bind to the receptor and elicit a cellular response. This response is characterized by the agonist's potency (the concentration required to produce an effect) and its efficacy (the maximal effect it can produce).

Muscarinic agonists can be classified as either full or partial agonists based on their intrinsic efficacy at a given receptor subtype. A full agonist is capable of producing the maximum possible response for that receptor system, whereas a partial agonist elicits a submaximal response, even at saturating concentrations.

The determination of whether this compound acts as a full or partial agonist at each of the five muscarinic receptor subtypes (M1-M5) requires detailed experimental data, typically in the form of concentration-response curves. These studies measure the functional response, such as changes in intracellular calcium levels or adenylyl cyclase activity, across a range of agonist concentrations. The maximal effect (Emax) of this compound would be compared to that of a standard full agonist, like acetylcholine or carbachol. nih.gov

Table 1: Illustrative Functional Agonist Activity of this compound at Muscarinic Receptor Subtypes This table is for illustrative purposes due to the absence of specific experimental data for this compound.

| Receptor Subtype | Agonist Classification (Hypothetical) | Efficacy (Emax) Relative to Acetylcholine (Hypothetical) | Potency (pEC50) (Hypothetical) |

|---|---|---|---|

| M1 | Partial Agonist | 65% | 6.2 |

| M2 | Partial Agonist | 50% | 5.8 |

| M3 | Full Agonist | 95% | 6.5 |

| M4 | Partial Agonist | 40% | 5.5 |

| M5 | Partial Agonist | 70% | 6.0 |

Subtype selectivity is a critical aspect of muscarinic agonist pharmacology, as the diverse physiological roles of the M1-M5 receptors mean that non-selective agents can produce a wide range of effects, some of which may be undesirable. The odd-numbered subtypes (M1, M3, M5) primarily couple to Gq/11 proteins, leading to the activation of phospholipase C, while the even-numbered subtypes (M2, M4) couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase. nih.gov

The selectivity of an agonist is typically quantified by comparing its potency or binding affinity across the different receptor subtypes. A compound is considered selective for a particular subtype if it exhibits significantly higher potency or affinity for that subtype compared to others.

Detailed subtype selectivity data for this compound, in the form of pEC50 or Ki values across the M1-M5 receptor panel, is not extensively documented in publicly accessible literature. However, based on the known pharmacology of muscarine and its analogues, it is plausible that this compound displays a unique selectivity profile.

Table 2: Illustrative Subtype Selectivity Profile of this compound This table is for illustrative purposes due to the absence of specific experimental data for this compound.

| Receptor Subtype | Potency (pEC50) (Hypothetical) | Fold Selectivity vs. M1 (Hypothetical) | Fold Selectivity vs. M2 (Hypothetical) | Fold Selectivity vs. M3 (Hypothetical) | Fold Selectivity vs. M4 (Hypothetical) | Fold Selectivity vs. M5 (Hypothetical) |

|---|---|---|---|---|---|---|

| M1 | 6.2 | - | 2.5 | 0.5 | 5.0 | 1.6 |

| M2 | 5.8 | 0.4 | - | 0.2 | 2.0 | 0.6 |

| M3 | 6.5 | 2.0 | 5.0 | - | 10.0 | 3.2 |

| M4 | 5.5 | 0.2 | 0.5 | 0.1 | - | 0.3 |

| M5 | 6.0 | 0.6 | 1.6 | 0.3 | 3.2 | - |

Structure-Activity Relationship (SAR) Studies of Muscarine and its Derivatives

The pharmacological properties of muscarinic agonists are profoundly influenced by their three-dimensional structure. SAR studies investigate how chemical modifications to a molecule affect its biological activity, providing insights into the key structural features required for receptor binding and activation.

Muscarine has three chiral centers, meaning it can exist in several stereoisomeric forms. The spatial arrangement of the functional groups in these isomers is critical for their interaction with the binding pocket of muscarinic receptors. Even subtle changes in stereochemistry can lead to dramatic differences in potency and subtype selectivity.

The designation "(-)-3-Epimuscarine" indicates a specific stereochemical configuration at the C3 position of the tetrahydrofuran (B95107) ring relative to the parent muscarine molecule. Such epimerization alters the orientation of the hydroxyl group, which is known to be involved in hydrogen bonding interactions within the receptor's binding site. This modification can affect both the affinity and the efficacy of the ligand at the different muscarinic receptor subtypes.

General principles of muscarinic agonist SAR suggest that the precise geometry of the molecule, including the relative positions of the quaternary ammonium group, the furan (B31954) ring oxygen, and the hydroxyl group, is crucial for optimal receptor interaction.

Generally, muscarine and its close analogues exhibit high selectivity for muscarinic receptors with little to no activity at nicotinic receptors. This selectivity is a key feature that distinguishes them from the endogenous agonist acetylcholine, which is active at both receptor types. mdpi.com

A comprehensive comparative analysis for this compound would involve testing its activity in functional assays specific for various nicotinic receptor subtypes and comparing the effective concentrations to those observed in muscarinic receptor assays. The lack of specific published data for this compound prevents a quantitative comparison. However, based on the established pharmacology of muscarine, it is highly probable that this compound is a selective muscarinic agonist with negligible nicotinic activity.

Preclinical in Vitro and in Vivo Research Models for Muscarinic Agonists

In Vitro Studies Using Isolated Tissue Preparations

Isolated tissue preparations are crucial for determining the direct effects of a compound on specific organs and receptor subtypes in a controlled environment, free from systemic physiological influences.

Analysis of Muscarinic Potency in Guinea Pig Tissues (e.g., Heart, Ileum, Bladder, Lung)

Guinea Pig Heart: Studies on isolated guinea pig atria are commonly used to assess the negative chronotropic (rate) and inotropic (force) effects of muscarinic agonists, which are primarily mediated by M2 receptors.

Guinea Pig Ileum: The longitudinal muscle of the guinea pig ileum is a classic model for studying M3 receptor-mediated smooth muscle contraction. nih.govnih.gov The tissue's response to muscarinic stimulation provides insights into a compound's efficacy and potency at these receptors. nih.govnih.gov

Guinea Pig Bladder: The detrusor smooth muscle of the guinea pig bladder is another valuable model for examining M3 receptor-mediated contractile responses, which are vital for urinary function. nih.govnih.gov

Guinea Pig Lung: Preparations of guinea pig lung strips or tracheal rings are used to investigate muscarinic receptor-mediated bronchoconstriction. nih.gov Cholinergic contraction in the guinea pig lung strip appears to be mediated by M2-like receptors. nih.gov

A comprehensive analysis of (-)-3-Epimuscarine Chloride in these tissues would be necessary to fully characterize its profile as a muscarinic agonist.

Functional Assays in Cultured Cell Systems (e.g., Microphysiometer)

Functional assays in cultured cell systems, such as those utilizing a microphysiometer, offer a high-throughput method for screening compounds and determining their effects on cellular metabolism as a downstream indicator of receptor activation. However, specific studies employing microphysiometry to evaluate the activity of this compound could not be identified in the current literature search.

In Vivo Animal Model Investigations

In vivo models are essential for understanding the pharmacological effects of a compound in a whole-organism context, considering factors like pharmacokinetics and systemic physiological responses.

Pharmacological Characterization in Pithed Rat Models

The pithed rat model is a powerful tool for studying the peripheral cardiovascular effects of drugs in the absence of central nervous system and reflex influences. researchgate.netnih.gov This preparation allows for the direct assessment of a compound's effects on heart rate, blood pressure, and vascular resistance. Detailed pharmacological characterization of this compound in the pithed rat model has not been reported in the available scientific literature.

Receptor Occupancy Studies in Animal Brain Regions

Receptor occupancy studies, often utilizing techniques like positron emission tomography (PET), are employed to determine the extent to which a drug binds to its target receptors in the brain at various doses. nih.govmeliordiscovery.com This information is crucial for correlating receptor binding with pharmacological or behavioral effects. A review of the existing literature did not yield any specific receptor occupancy studies for this compound in animal brain regions.

Studies Utilizing Muscarinic Acetylcholine (B1216132) Receptor Knockout (mAChR-KO) Mice for Mechanistic Insights

The development of knockout mouse strains, each lacking a specific muscarinic receptor subtype (M1-M5), has been instrumental in dissecting the physiological roles of individual receptors. nih.govnih.govresearchgate.net By administering a muscarinic agonist to these different knockout strains, researchers can identify which receptor subtype is responsible for mediating a particular physiological response. nih.govnih.govresearchgate.net For example, studies with oxotremorine in mAChR-KO mice have revealed the involvement of M3, M4, and M5 receptors in the modulation of striatal dopamine release. nih.gov

Computational and Molecular Modeling Studies of Muscarinic Ligand Interactions

Molecular Docking Simulations for Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For a muscarinic agonist like (-)-3-Epimuscarine Chloride, docking simulations would be performed to elucidate its binding mode within the orthosteric pocket of the different muscarinic receptor subtypes (M1-M5).

The process involves preparing a three-dimensional structure of the receptor, often derived from crystal structures of homologous proteins like bovine rhodopsin or, more recently, from the crystal structures of the M2 and M3 receptors. nih.gov The ligand, this compound, would then be computationally "docked" into the binding site. The results of these simulations typically provide a binding score or energy, which estimates the binding affinity, and a predicted binding pose.

Detailed analysis of the docked pose would reveal key molecular interactions, such as:

Hydrogen Bonds: The quaternary ammonium (B1175870) group and the hydroxyl group of this compound are likely to form crucial hydrogen bonds with specific amino acid residues in the binding pocket.

Electrostatic Interactions: The positively charged nitrogen atom is expected to have strong electrostatic interactions with negatively charged residues in the binding site.

These simulations can be performed across all five muscarinic receptor subtypes to predict the selectivity of this compound. Differences in the amino acid composition of the binding pockets among the subtypes would lead to variations in the calculated binding energies and interaction patterns, offering a rationale for any observed subtype selectivity.

Table 1: Representative Data from Molecular Docking of a Muscarinic Agonist (Note: This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available. The data is representative of what would be obtained from such a study.)

| Receptor Subtype | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| M1 | -8.5 | Tyr106, Asn382, Tyr381 |

| M2 | -9.2 | Tyr108, Asn404, Tyr403 |

| M3 | -8.9 | Tyr114, Asn507, Tyr506 |

| M4 | -9.1 | Tyr113, Asn413, Tyr412 |

| M5 | -8.7 | Tyr112, Asn391, Tyr390 |

Exploration of Orthosteric and Allosteric Binding Sites on Muscarinic Receptors

Muscarinic receptors possess a highly conserved orthosteric binding site where the endogenous agonist, acetylcholine (B1216132), and other classical agonists and antagonists bind. researchgate.netmdpi.com In addition to the orthosteric site, mAChRs also have topographically distinct allosteric sites. researchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.netplos.org Allosteric modulators can bind to these secondary sites to alter the affinity and/or efficacy of orthosteric ligands. researchgate.netmdpi.complos.org

Given the structural similarity of this compound to muscarine (B1676868) and acetylcholine, it is highly probable that it acts as an orthosteric agonist. Computational studies would aim to confirm this by attempting to dock the ligand into the known orthosteric pocket. A successful and energetically favorable docking into this site would strongly support an orthosteric binding mode.

Furthermore, computational methods can be used to explore potential allosteric binding sites. researchgate.netnih.govmdpi.com Techniques such as blind docking, where the entire receptor surface is searched for potential binding pockets, could be employed. However, for a classical agonist like this compound, the focus of computational studies would predominantly be on its interaction with the orthosteric site. The insights gained from these studies are crucial for understanding its mechanism of action and for the design of new ligands, including bitopic ligands that simultaneously target both orthosteric and allosteric sites. researchgate.netresearchgate.netmdpi.com

Dynamic Simulations and Conformational Changes in Receptor-Ligand Complexes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes that occur in the receptor upon ligand binding and activation. nih.govcore.ac.ukbiorxiv.orgmdpi.com An MD simulation of the this compound-mAChR complex would involve placing the docked complex in a simulated physiological environment, including a lipid bilayer and water molecules, and then calculating the atomic motions over time. nih.govmdpi.com

These simulations can provide valuable information on:

Stability of the Binding Pose: MD simulations can assess the stability of the docked pose obtained from molecular docking. An unstable interaction would see the ligand dissociating from the binding pocket over the course of the simulation.

Receptor Activation: The binding of an agonist is known to induce conformational changes in the receptor, leading to its activation. biorxiv.orgnih.govresearchgate.net MD simulations can capture these changes, such as the outward movement of transmembrane helix 6, which is a hallmark of G-protein-coupled receptor (GPCR) activation. biorxiv.org

Water-Mediated Interactions: These simulations can reveal the role of water molecules in mediating interactions between the ligand and the receptor, which is often not apparent in static docking studies.

By comparing the dynamics of the receptor in its apo (unbound) state, antagonist-bound state, and agonist-bound state (with this compound), researchers can identify the specific conformational shifts associated with agonism.

Rational Design Principles for Novel Selective Muscarinic Ligands

A primary goal of computational and molecular modeling is to establish rational design principles for the development of new, more selective, and efficacious drugs. nih.govmdpi.comnih.govmdpi.com By understanding the detailed interactions of a ligand like this compound with the various muscarinic receptor subtypes, medicinal chemists can make targeted modifications to its structure to improve its pharmacological profile.

For instance, if docking and MD simulations reveal that a particular receptor subtype has a unique residue or a slightly different conformation in its binding pocket, the structure of this compound could be modified to exploit this difference. This could involve adding a functional group that can form a specific interaction with this unique residue, thereby increasing the ligand's selectivity for that subtype.

The knowledge gained from these computational studies can be integrated into a structure-activity relationship (SAR) analysis, which correlates the chemical structure of a series of compounds with their biological activity. This iterative process of computational modeling, chemical synthesis, and biological testing is a cornerstone of modern drug discovery.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Muscarine |

| Tiotropium |

| Iperoxo |

Biosynthetic Pathways and Natural Origin Context of Muscarine Alkaloids

Isolation and Characterization from Fungal Sources (e.g., Amanita muscaria, Clitocybe rivulosa)

The story of muscarine (B1676868) begins with its initial, albeit impure, isolation from the iconic fly agaric mushroom, Amanita muscaria, in 1869. wikipedia.org However, it is now known that A. muscaria contains only trace amounts of muscarine, typically around 0.0003% of its fresh weight. wikipedia.org Significantly higher concentrations of muscarine and its stereoisomers are found in various species of the genera Inocybe and Clitocybe. wikipedia.orgmdpi.com For instance, some Inocybe and Clitocybe species can contain up to 1.6% muscarine. wikipedia.org

The isolation of muscarine alkaloids from these fungal sources typically involves extraction with polar solvents, such as methanol (B129727) or ethanol, followed by various chromatographic techniques to separate the different isomers. plos.org Paper chromatography was an early method used to determine muscarine concentrations in Inocybe species. plos.org Modern analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become indispensable for the sensitive and specific detection and quantification of these compounds in both fungal material and biological samples. researchgate.netfrontiersin.orgnih.gov

The characterization of muscarine and its stereoisomers, including (-)-3-Epimuscarine Chloride, relies on a combination of spectroscopic techniques. Mass spectrometry provides crucial information on the molecular weight of the compounds. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is employed to elucidate the detailed structural framework and stereochemistry.

| Fungal Genus | Notable Species | Typical Muscarine Content | Key Analytical Techniques |

| Amanita | A. muscaria | Very low (approx. 0.0003% fresh weight) wikipedia.org | Chromatography, Mass Spectrometry |

| Clitocybe | C. rivulosa | High mdpi.com | LC-MS/MS frontiersin.orgnih.gov |

| Inocybe | I. cinnamomea, I. geophylla, I. lacera | High, with significant concentrations of epimuscarine (B1254315) mdpi.com | Paper Chromatography, LC-MS/MS mdpi.complos.org |

Identification and Elucidation of Muscarine Precursors and Related Compounds

The biosynthesis of alkaloids often originates from common amino acids. agriculturejournals.cz For muscarine alkaloids, evidence points towards glutamate (B1630785) as a primary precursor. plos.org While the precise enzymatic steps converting glutamate to the core muscarine structure are still under investigation, the fundamental building blocks appear to be derived from this key amino acid.

A groundbreaking discovery in recent years has been the identification of 4'-phosphomuscarine as a major, yet harmless, precursor to muscarine in the mycelium of the fool's funnel mushroom, Clitocybe rivulosa. researchgate.net This phosphorylated compound represents a stable storage form of the toxin. The presence of this precursor suggests a sophisticated mechanism for the controlled release of the active toxin.

Beyond this key precursor, other related compounds are found alongside muscarine in fungi. One such compound is muscazone , another alkaloid isolated from Amanita muscaria. wikipedia.org

| Precursor/Related Compound | Fungal Source(s) | Role in Biosynthesis |

| Glutamate | General (proposed) | Primary building block plos.org |

| 4'-Phosphomuscarine | Clitocybe rivulosa | Stable, inactive storage form of muscarine researchgate.net |

| Muscazone | Amanita muscaria | Co-occurring alkaloid wikipedia.org |

Enzymatic Biotransformation Processes and their Role in Muscarine Production and Release

The conversion of precursors into their final active forms is a hallmark of biotransformation, a process driven by specific enzymes. In the context of muscarine alkaloids, two critical enzymatic activities are implicated: phosphorylation and dephosphorylation.

The synthesis of 4'-phosphomuscarine necessitates the action of a kinase , an enzyme that catalyzes the transfer of a phosphate (B84403) group from a donor molecule (like ATP) to the muscarine molecule. While the specific muscarine kinase has not yet been isolated and characterized, its existence is inferred from the presence of the phosphorylated precursor.

Conversely, the release of the potent neurotoxin muscarine from its inactive phosphorylated storage form is triggered by cellular injury. This process is mediated by a phosphatase , an enzyme that cleaves the phosphate group from 4'-phosphomuscarine. researchgate.net This enzymatic release mechanism suggests a defensive strategy for the fungus, where the toxin is only deployed upon physical damage, such as being eaten by an animal. The unspecific nature of this phosphatase means that the toxic potential of the mushroom is only fully realized upon ingestion and digestion.

This enzymatic control of toxin activation highlights a sophisticated level of chemical defense within these fungal species.

Q & A

Q. How should contradictory spectral data be addressed in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.